molecular formula C17H14Cl2N2O3 B2677059 1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea CAS No. 2185590-64-9

1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea

Cat. No. B2677059
CAS RN: 2185590-64-9
M. Wt: 365.21
InChI Key: LLHDNHCOOBAFJX-UHFFFAOYSA-N
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Description

1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea, also known as DFEU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DFEU is a urea derivative that has been synthesized through a multistep reaction process.

Scientific Research Applications

Synthesis and Chemical Reactions

This compound is involved in the synthesis of novel pyridine and naphthyridine derivatives, showcasing its utility in creating complex organic molecules with potential applications in medicinal chemistry and material science (Abdelrazek et al., 2010). The process involves dimerization and coupling reactions that highlight the compound's versatility in organic synthesis.

Enzymatic Polymer Synthesis

The enzymatic synthesis of biobased polyesters using derivatives of furan showcases the application of such compounds in creating environmentally friendly materials. These polyesters, synthesized with the aid of enzymes, demonstrate the potential of furan derivatives in sustainable material production, contributing to the development of biobased polymers (Jiang et al., 2014).

Corrosion Inhibition

Derivatives similar to the mentioned compound have been studied for their corrosion inhibition performance, protecting metals against corrosion in acidic environments. This application is crucial in industrial processes where metal integrity is paramount, showcasing the compound's potential in material preservation (Mistry et al., 2011).

Dye-Sensitized Solar Cells

Research on phenothiazine derivatives, including furan as a conjugated linker, for use in dye-sensitized solar cells (DSSCs) indicates the relevance of such compounds in renewable energy technologies. The efficiency improvements in DSSCs highlight the potential of furan derivatives in enhancing solar energy conversion, pointing towards future applications in solar technologies (Kim et al., 2011).

properties

IUPAC Name

1-[2,2-bis(furan-2-yl)ethyl]-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c18-13-6-5-11(9-14(13)19)21-17(22)20-10-12(15-3-1-7-23-15)16-4-2-8-24-16/h1-9,12H,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHDNHCOOBAFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea

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